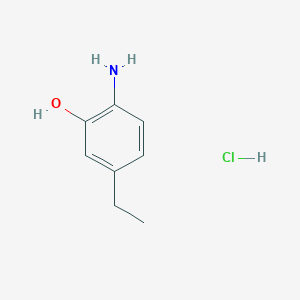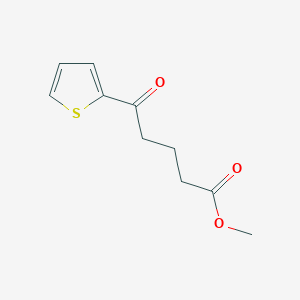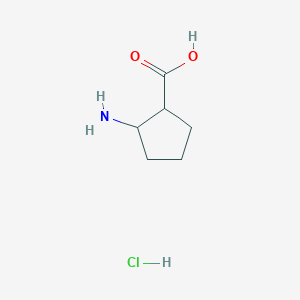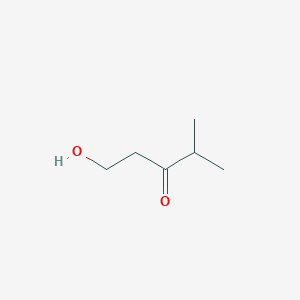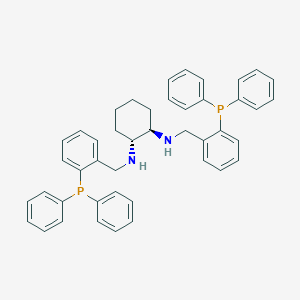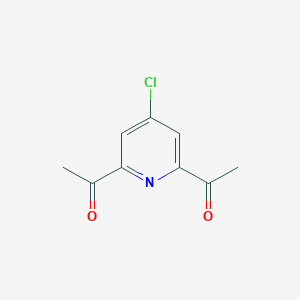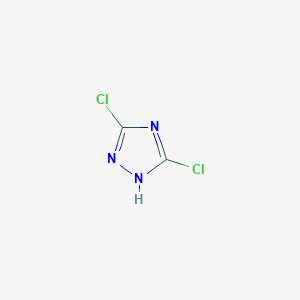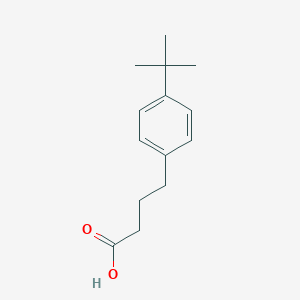
4-(4-tert-butylphenyl)butanoic Acid
Übersicht
Beschreibung
4-(4-tert-butylphenyl)butanoic Acid, also known as Benzenebutanoic acid, 4-(1,1-dimethylethyl)-, is a chemical compound with the molecular formula C14H20O2 . It has a molecular weight of 220.31 g/mol .
Physical And Chemical Properties Analysis
4-(4-tert-butylphenyl)butanoic Acid is a solid compound . It has a density of 1.0±0.1 g/cm³, a boiling point of 336.6±11.0 °C at 760 mmHg, and a flash point of 233.6±14.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Biodegradation Pathways
4-(4-tert-butylphenyl)butanoic acid (t-BPBA) is studied for its biodegradation pathways. A specific strain of Mycobacterium was found to degrade synthetic NAs like t-BPBA via omega oxidation and beta-oxidation processes (Johnson et al., 2012). This discovery is significant for understanding the microbial degradation of complex toxic compounds found in crude oils and oil sands.
Influence on Microbial Growth
The degree of alkyl side chain branching in compounds like t-BPBA significantly affects microbial biodegradation. Soil enrichment studies showed that t-BPBA and its isomers underwent transformation into less toxic metabolites, influenced by the degree of side chain branching. This finding is vital for assessing the environmental impact and biodegradation strategies for such compounds (Johnson et al., 2011).
Polymer Synthesis
In the field of polymer chemistry, t-BPBA derivatives have been utilized as building blocks. For instance, derivatives of t-BPBA were used as blocking group/initiators in the synthesis of polyrotaxanes via free radical polymerizations, demonstrating the compound's versatility in polymer science (Lee et al., 1997).
Photophysical Properties
Research into the photophysical properties of t-BPBA derivatives has led to their application in the development of synthetic ion channels and photosensitive materials. This has implications in fields like nanotechnology and materials science, where the controlled manipulation of ion transport and light-induced processes is crucial (Ali et al., 2012).
Organic Synthesis
t-BPBA and its derivatives have been employed in various organic synthesis processes. For example, its use in the Claisen rearrangement reaction for the production of allyl-4-tert-butylphenyl ether demonstrated the compound's utility in organic synthesis, particularly in producing specialized chemicals for industries like pharmaceuticals and flavors (Yadav & Lande, 2005).
Environmental Impact and Toxicity
Studies on the environmental impact of t-BPBA indicate its potential toxicity to aquatic life, particularly phytoplankton. Research on the effects of naphthenic acids like t-BPBA on marine and freshwater phytoplankton provides insights into the ecological risks associated with these compounds in aquatic environments (Beddow et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)12-9-7-11(8-10-12)5-4-6-13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPZCXXNCSUROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407578 | |
| Record name | 4-(4-tert-butylphenyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenyl)butanoic Acid | |
CAS RN |
24475-36-3 | |
| Record name | 4-(1,1-Dimethylethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24475-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-tert-butylphenyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




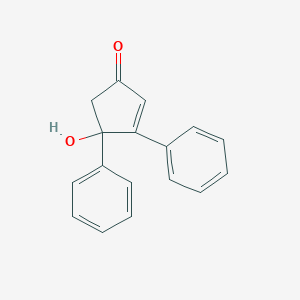

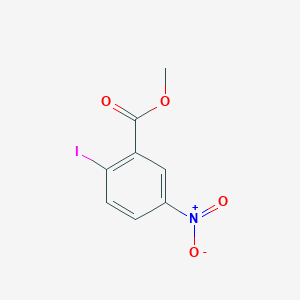
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)

